Pneumocort

説明

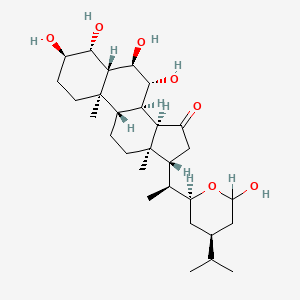

Structure

3D Structure

特性

分子式 |

C29H48O7 |

|---|---|

分子量 |

508.7 g/mol |

IUPAC名 |

(3R,4R,5R,6R,7R,8R,9S,10R,13R,14R,17R)-3,4,6,7-tetrahydroxy-17-[(1S)-1-[(2S,4S)-6-hydroxy-4-propan-2-yloxan-2-yl]ethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one |

InChI |

InChI=1S/C29H48O7/c1-13(2)15-10-20(36-21(32)11-15)14(3)17-12-19(31)23-22-16(6-8-29(17,23)5)28(4)9-7-18(30)25(33)24(28)27(35)26(22)34/h13-18,20-27,30,32-35H,6-12H2,1-5H3/t14-,15-,16-,17+,18+,20-,21?,22+,23+,24+,25-,26+,27+,28+,29+/m0/s1 |

InChIキー |

IRHVLQMEQPABHG-ZLYSWTFPSA-N |

異性体SMILES |

C[C@H]([C@@H]1C[C@@H](CC(O1)O)C(C)C)[C@H]2CC(=O)[C@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]([C@@H]([C@@H]5[C@@]4(CC[C@H]([C@@H]5O)O)C)O)O)C |

正規SMILES |

CC(C)C1CC(OC(C1)O)C(C)C2CC(=O)C3C2(CCC4C3C(C(C5C4(CCC(C5O)O)C)O)O)C |

同義語 |

contignasterol |

製品の起源 |

United States |

Foundational & Exploratory

Budesonide's Core Mechanism of Action in Bronchial Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide (B1683875), a potent synthetic glucocorticoid, is a cornerstone in the management of chronic inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is largely attributed to its direct and indirect anti-inflammatory effects on various cell types within the airways, with bronchial epithelial cells being a primary target. These cells are not merely a physical barrier but are active participants in the initiation and perpetuation of airway inflammation. This technical guide provides an in-depth exploration of the molecular mechanisms through which budesonide exerts its effects on bronchial epithelial cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Budesonide's lipophilic nature allows it to readily diffuse across the cell membrane of bronchial epithelial cells.[2] Its primary mechanism of action is mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor that is ubiquitously expressed in almost every cell.[2] Upon entering the cytoplasm, budesonide binds with high affinity to the GR, initiating a cascade of molecular events that ultimately modulate the expression of a wide array of genes involved in inflammation, immune response, and tissue remodeling.[1][2][3]

Core Mechanism: Glucocorticoid Receptor Signaling

The classical mechanism of budesonide action involves the binding to and activation of the cytoplasmic glucocorticoid receptor (GR). This binding event triggers a conformational change in the GR, leading to the dissociation of chaperone proteins, such as heat shock proteins (HSPs).[3] The activated budesonide-GR complex then translocates to the nucleus.[1][3][4]

Within the nucleus, the budesonide-GR complex can modulate gene expression through two primary pathways:

-

Transactivation: The complex binds directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory proteins, such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][3] Other key anti-inflammatory genes induced by budesonide include Dual Specificity Phosphatase 1 (DUSP1, also known as MKP-1) and Glucocorticoid-Induced Leucine Zipper (GILZ), which can interfere with pro-inflammatory signaling pathways.[5]

-

Transrepression: The budesonide-GR complex can also repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][6] This interference prevents these transcription factors from binding to their respective DNA response elements, thereby downregulating the expression of a multitude of inflammatory cytokines, chemokines, and adhesion molecules.[2][6]

A critical component of this transrepression mechanism is the recruitment of histone deacetylase 2 (HDAC2) by the budesonide-GR complex.[1][7] This recruitment leads to the deacetylation of histones, resulting in a more condensed chromatin structure that is less accessible to transcription, thus silencing pro-inflammatory gene expression.[7]

Caption: Budesonide's core mechanism via the glucocorticoid receptor.

Modulation of Key Signaling Pathways

Beyond the classical GR signaling, budesonide influences other critical intracellular signaling cascades that are central to the inflammatory response in bronchial epithelial cells.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation. In bronchial epithelial cells, stimuli such as viral or bacterial components, and pro-inflammatory cytokines like TNF-α, activate this pathway, leading to the transcription of numerous inflammatory mediators. Budesonide effectively suppresses the NF-κB pathway through several mechanisms:

-

Direct Interaction: As mentioned, the activated GR can directly bind to NF-κB subunits, preventing their nuclear translocation and DNA binding.[7][8]

-

Induction of IκBα: Budesonide can increase the expression of IκBα, an endogenous inhibitor of NF-κB. IκBα sequesters NF-κB in the cytoplasm, preventing its activation.

-

HDAC2-mediated Repression: The recruitment of HDAC2 by the GR complex to NF-κB-responsive gene promoters leads to chromatin condensation and transcriptional repression.[1][7]

After 8 weeks of treatment with budesonide, a significant decrease in the number of submucosal cells staining for total NF-κB was observed.[8][9]

Caption: Budesonide's inhibition of the NF-κB signaling pathway.

Modulation of the p38 MAPK Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in the inflammatory response of bronchial epithelial cells. Activation of this pathway by various stressors leads to the production of inflammatory cytokines and can also contribute to apoptosis.

Budesonide has been shown to inhibit the phosphorylation and activation of p38 MAPK in response to stimuli like TNF-α.[10] This inhibition prevents the downstream activation of transcription factors and subsequent expression of pro-inflammatory genes.[10] Interestingly, there is evidence of crosstalk between the p38 MAPK and GR pathways, where p38 MAPK can phosphorylate the GR and potentially modulate its function.[11] Inhibition of p38 MAPK by budesonide may therefore also enhance GR-mediated anti-inflammatory effects.[11]

Caption: Budesonide's modulation of the p38 MAPK pathway.

Quantitative Effects on Gene and Protein Expression

The anti-inflammatory effects of budesonide are reflected in its ability to modulate the expression of a wide range of genes and proteins in bronchial epithelial cells.

| Target Gene/Protein | Effect of Budesonide | Stimulus | Cell Type | Concentration | Fold Change/Inhibition | Reference |

| IL-6 | Inhibition | Swine Dust | A549 | 10⁻¹³ - 10⁻⁸ M | Dose-dependent, almost total inhibition | [12] |

| IL-8 | Inhibition | Swine Dust | A549 | 10⁻¹³ - 10⁻⁸ M | Dose-dependent, almost total inhibition | [12] |

| IL-8 | Inhibition | TNF-α | 16HBE | 10⁻¹⁰ - 10⁻⁷ M | Dose-dependent inhibition | [13] |

| CXCL8 (IL-8) | Suppression | Unstimulated | 16HBE | 0.16 - 16 nM | Significant suppression | [14] |

| IFNB1 | Suppression | Unstimulated | 16HBE | 0.16 - 16 nM | Significant suppression | [14] |

| S100A8 | Suppression | Unstimulated | 16HBE | 0.16 - 16 nM | Significant suppression | [14] |

| Lactotransferrin (LTF) | Increased Expression | Unstimulated | 16HBE | 0.16 - 16 nM | Significant increase | [14] |

| CCL20 | Increased Expression | TNF-α | Primary Bronchial Epithelial Cells | 10⁻⁸ M | Significant increase | [13] |

| ICAM-1 | Inhibition of basal expression | - | DM (Lung Carcinoma) | 10⁻⁸ - 10⁻⁶ M | Dose-dependent inhibition (P < 0.05) | [15] |

| ICAM-1 | Inhibition of IFN-γ induced upregulation | IFN-γ (500 U/ml) | DM (Lung Carcinoma) | Not specified | Significant reduction (P < 0.05) | [15] |

| CD29/VLA beta 1 | Inhibition of basal expression | - | DM (Lung Carcinoma) | 10⁻⁸ - 10⁻⁶ M | Dose-dependent inhibition (P < 0.05) | [15] |

| GM-CSF | Inhibition of release | IFN-γ | Human Bronchial Epithelial Cells | 10 µM | Significant inhibition (p < 0.05) | [16] |

| TSLP | Inhibition | Poly I:C or HRV16 | Normal Human Bronchial Epithelial Cells | Not specified | Significant inhibition | [17] |

| CCL26 | Inhibition | Poly I:C or HRV16 | Normal Human Bronchial Epithelial Cells | Not specified | Significant inhibition | [17] |

| GILZ (TSC22D3) | Increased Expression | - | Asthmatic Biopsies | 2x200 µg, twice daily | Significantly elevated | [5] |

| FKBP51 (FKBP5) | Increased Expression | - | Asthmatic Biopsies | 2x200 µg, twice daily | Significantly elevated | [5] |

Impact on Airway Remodeling and Epithelial Barrier Function

Chronic inflammation in the airways can lead to structural changes known as airway remodeling, which includes subepithelial fibrosis, goblet cell hyperplasia, and increased smooth muscle mass. Bronchial epithelial cells play a crucial role in this process by producing growth factors and extracellular matrix components.

Budesonide has been shown to ameliorate airway remodeling.[6] It can reduce mucus production by decreasing the number of mucus-producing goblet cells.[6] Furthermore, by inhibiting the production of pro-fibrotic mediators like Transforming Growth Factor-beta (TGF-β) and regulating its signaling pathway (e.g., by up-regulating Smad7), budesonide can decrease collagen deposition and subepithelial fibrosis.[6][18]

A healthy epithelial barrier is essential for protecting the underlying tissues from inhaled pathogens and allergens. Budesonide has been demonstrated to promote airway epithelial barrier integrity.[19] In models of viral-induced barrier disruption, budesonide treatment limited the increase in trans-epithelial permeability.[7][19] It can also improve the recovery of cell-cell contacts after injury and protect against oxidative stress-induced barrier dysfunction.[20]

Caption: Budesonide's effects on airway remodeling and barrier function.

Detailed Experimental Protocols

This section outlines common methodologies used to investigate the effects of budesonide on bronchial epithelial cells, as inferred from the cited literature.

Cell Culture

-

Cell Lines:

-

16HBE14o- (16HBE): A human bronchial epithelial cell line commonly used for in vitro studies.[7][19]

-

A549: A human lung adenocarcinoma cell line with characteristics of alveolar type II epithelial cells, often used for studying inflammatory responses.[12]

-

BEAS-2B: A human bronchial epithelial cell line transformed by SV40.[21]

-

-

Primary Cells:

-

Primary Human Bronchial Epithelial Cells (PBECs/NHBEs): Isolated from bronchial brushings or lung tissue from healthy donors, asthmatic, or COPD patients.[14][21][22] These cells are often cultured at an air-liquid interface (ALI) to induce differentiation into a pseudostratified mucociliary epithelium, which more closely resembles the in vivo airway.[14][20]

-

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., Bronchial Epithelial Cell Growth Medium) at 37°C in a humidified atmosphere with 5% CO₂.

Cell Stimulation and Treatment

-

Inflammatory Stimuli:

-

Cytokines: TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 500 U/ml) are used to mimic a pro-inflammatory environment.[10][13][16]

-

Viral/Bacterial Mimics: Lipopolysaccharide (LPS) to simulate bacterial infection, and polyinosinic:polycytidylic acid (poly I:C), a synthetic analog of viral double-stranded RNA, to mimic viral infection.[7][19][22]

-

Viruses: Human rhinovirus (HRV), a common cause of asthma exacerbations, is used to infect epithelial cell cultures.[17][21]

-

-

Budesonide Treatment:

-

Budesonide is typically dissolved in a solvent like DMSO.

-

Cells are often pre-treated with budesonide for a specific duration (e.g., 2 hours) before the addition of the inflammatory stimulus.[23] In some studies, budesonide is added simultaneously with or after the stimulus to investigate its therapeutic potential in an established inflammatory state.[17]

-

A range of concentrations is usually tested to determine dose-dependent effects (e.g., 10⁻¹⁰ M to 10⁻⁶ M).[12][21]

-

Analytical Methods

-

Gene Expression Analysis:

-

Protein Analysis:

-

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the concentration of secreted cytokines and chemokines (e.g., IL-6, IL-8, GM-CSF) in cell culture supernatants.[10][12][21]

-

Western Blotting: To detect and quantify the expression levels of intracellular proteins and assess the phosphorylation status of signaling molecules (e.g., p38 MAPK).[14][19]

-

Flow Cytometry: To measure the expression of cell surface markers, such as adhesion molecules (e.g., ICAM-1).[16]

-

-

Epithelial Barrier Function Assessment:

-

Trans-Epithelial Electrical Resistance (TEER): Measured using an epithelial volt-ohm meter to assess the integrity of tight junctions in epithelial cell monolayers grown on Transwell inserts.[7]

-

Paracellular Permeability Assay: Involves adding a fluorescently labeled tracer molecule (e.g., FITC-dextran) to the apical side of the cell monolayer and measuring its passage to the basolateral compartment.[7][19]

-

Caption: General experimental workflow for studying budesonide's effects.

Conclusion

The mechanism of action of budesonide in bronchial epithelial cells is multifaceted, extending beyond simple anti-inflammatory effects. Its interaction with the glucocorticoid receptor initiates a complex series of genomic and non-genomic events that lead to the suppression of key pro-inflammatory signaling pathways like NF-κB and p38 MAPK. This results in a broad downregulation of inflammatory mediators. Furthermore, budesonide actively contributes to the maintenance and restoration of epithelial barrier function and can mitigate aspects of airway remodeling. A thorough understanding of these intricate molecular mechanisms is paramount for the continued development of targeted and effective therapies for chronic inflammatory airway diseases. This guide provides a comprehensive framework for researchers and drug development professionals to build upon in their efforts to innovate in this critical therapeutic area.

References

- 1. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of action of Budesonide? [synapse.patsnap.com]

- 3. What is the mechanism of Budesonide? [synapse.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. Therapeutic administration of Budesonide ameliorates allergen-induced airway remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Modulation of Cell Plasticity by Budesonide: Beyond the Metabolic and Anti-Inflammatory Actions of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsjournals.org [atsjournals.org]

- 9. Effects of budesonide and formoterol on NF-kappaB, adhesion molecules, and cytokines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of budesonide on P38 MAPK activation, apoptosis and IL-8 secretion, induced by TNF-alpha and Haemophilus influenzae in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. P38 MAPK and glucocorticoid receptor crosstalk in bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluticasone and budesonide inhibit cytokine release in human lung epithelial cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. publications.ersnet.org [publications.ersnet.org]

- 14. Effects of fluticasone propionate and budesonide on the expression of immune defense genes in bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of adhesion molecules by budesonide on a human epithelial cell line (lung carcinoma) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The antiinflammatory activity of budesonide on human airway epithelial cells is lasting after removal of the drug from cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of Virus-Induced Cytokine Production from Airway Epithelial Cells by the Late Addition of Budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Budesonide and Calcitriol Synergistically Inhibit Airway Remodeling in Asthmatic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Budesonide promotes airway epithelial barrier integrity following double-stranded RNA challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 20. publications.ersnet.org [publications.ersnet.org]

- 21. Budesonide and formoterol inhibit inflammatory mediator production by bronchial epithelial cells infected with rhinovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Differential anti-inflammatory effects of budesonide and a p38 MAPK inhibitor AZD7624 on COPD pulmonary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. publications.ersnet.org [publications.ersnet.org]

- 24. An inhaled dose of budesonide induces genes involved in transcription and signaling in the human airways: enhancement of anti‐ and proinflammatory effector genes - PMC [pmc.ncbi.nlm.nih.gov]

Budesonide's Affinity for the Glucocorticoid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of budesonide (B1683875) to the glucocorticoid receptor (GR), a critical determinant of its potent anti-inflammatory effects. This document provides a comprehensive overview of quantitative binding data, detailed experimental methodologies, and visualizations of the core signaling pathway and experimental workflows.

Quantitative Analysis of Glucocorticoid Receptor Binding Affinity

The affinity of a glucocorticoid for its receptor is a primary indicator of its potential therapeutic potency. Budesonide exhibits a high binding affinity for the glucocorticoid receptor.[1][2] The following tables summarize key quantitative metrics for budesonide and other clinically relevant glucocorticoids, facilitating a comparative analysis.

Table 1: Glucocorticoid Receptor (GR) Equilibrium Dissociation Constant (KD)

| Compound | KD (nmol/L) | Assay Method | Reference |

| Budesonide | 1.32 | Radioligand Binding Kinetics | [1] |

The equilibrium dissociation constant (KD) represents the concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower KD value indicates a higher binding affinity.

Table 2: Glucocorticoid Receptor (GR) Relative Binding Affinity (RBA)

| Glucocorticoid | Relative Binding Affinity (RBA)¹ |

| Mometasone Furoate | 2100 |

| Fluticasone Propionate | 1775 |

| Budesonide | 935 |

| Dexamethasone | 100 |

¹Relative Binding Affinity (RBA) is determined in comparison to dexamethasone, which is assigned a reference value of 100.[2][3] Higher RBA values denote a greater binding affinity for the glucocorticoid receptor.[4] The 22R-epimer of Budesonide is reported to be two to three times more potent than its 22S counterpart.[2]

Glucocorticoid Receptor Signaling Pathway

Budesonide, like other glucocorticoids, exerts its effects by binding to the intracellular glucocorticoid receptor.[5] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex, including Heat Shock Protein 90 (HSP90).[6][7] Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.[6][8] Within the nucleus, the ligand-activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.[5][9] This genomic action leads to the synthesis of anti-inflammatory proteins and the repression of pro-inflammatory gene expression.[8]

Experimental Protocols for Determining Binding Affinity

The binding affinity of budesonide to the glucocorticoid receptor is primarily determined using in vitro assays. The two most common methods are the Radioligand Binding Assay and the Fluorescence Polarization Assay.

Radioligand Binding Assay (Competitive)

This assay is considered the gold standard for quantifying the affinity of a ligand for its receptor.[10] It measures the ability of an unlabeled test compound, such as budesonide, to compete with a radiolabeled ligand (e.g., [3H]dexamethasone) for binding to the GR.

Methodology:

-

Receptor Preparation: A source of glucocorticoid receptors is required. This is typically obtained from cell lysates (e.g., from HEK293 cells overexpressing the human GR) or from tissue homogenates.[11][12]

-

Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (budesonide).[13]

-

Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.[11]

-

Separation: Bound radioligand is separated from the unbound (free) radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.[12][13]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[11]

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value can then be converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation.[14]

Fluorescence Polarization (FP) Assay

The Fluorescence Polarization (FP) assay is a homogeneous technique used to measure molecular interactions in solution.[15] It is based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When the tracer binds to a larger molecule, such as a receptor, its tumbling is slowed, leading to an increase in the polarization of the emitted light.

Methodology:

-

Reagent Preparation: Prepare a fluorescently labeled glucocorticoid ligand (tracer) and a solution containing the glucocorticoid receptor.

-

Competition Reaction: In a microplate, a fixed concentration of the GR and the fluorescent tracer are incubated with serial dilutions of the unlabeled test compound (budesonide).[16]

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[16]

-

Measurement: A plate reader equipped for fluorescence polarization is used to measure the polarization of the fluorescence in each well.[15]

-

Data Analysis: As the concentration of budesonide increases, it displaces the fluorescent tracer from the GR, causing a decrease in fluorescence polarization. The data are plotted to generate a competition curve, from which the IC50 and subsequently the Ki can be determined.[16]

This technical guide provides a foundational understanding of the glucocorticoid receptor binding affinity of budesonide. The presented data and methodologies are essential for researchers and professionals involved in the development and evaluation of glucocorticoid-based therapies.

References

- 1. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucocorticoid Signaling - GeeksforGeeks [geeksforgeeks.org]

- 6. researchgate.net [researchgate.net]

- 7. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. tools.thermofisher.com [tools.thermofisher.com]

Unraveling the Immediate Impact: A Technical Guide to the Non-Genomic Effects of Budesonide in Inflammatory Pathways

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive examination of the non-genomic effects of budesonide (B1683875), a potent glucocorticoid widely utilized in the management of inflammatory conditions. While the genomic actions of corticosteroids, mediated through nuclear receptors and gene transcription, are well-documented, a growing body of evidence illuminates a faster, transcription-independent dimension of their mechanism. These rapid, non-genomic effects are critical to the immediate therapeutic response observed with budesonide and offer novel avenues for drug discovery and development.

Executive Summary

Budesonide, beyond its classical genomic influence, rapidly modulates key inflammatory signaling pathways through non-genomic mechanisms. These effects are initiated within minutes of cellular exposure and are independent of de novo protein synthesis. This guide delineates three primary non-genomic pathways influenced by budesonide: the activation of Gαs-cAMP signaling, the inhibition of the p38 MAP kinase cascade, and the stimulation of anion secretion via the CFTR channel. Furthermore, it explores the inhibitory action of budesonide on secretory phospholipase A2 (sPLA2)-induced inflammatory responses. Quantitative data, detailed experimental methodologies, and visual representations of these pathways are presented to provide a thorough understanding of budesonide's immediate anti-inflammatory impact.

Core Non-Genomic Signaling Pathways

The rapid anti-inflammatory effects of budesonide are primarily attributed to its interaction with membrane-associated glucocorticoid receptors (GR) and the subsequent modulation of intracellular signaling cascades.

Gαs-cAMP Signaling Pathway

Budesonide has been shown to rapidly increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in various cell types, including human airway smooth muscle cells.[1] This effect is mediated through the activation of a membrane-bound G-protein coupled receptor, which in turn activates Gαs and stimulates adenylate cyclase to produce cAMP.[1] This non-genomic signaling contributes to a significant fraction of the overall gene expression changes induced by glucocorticoids, highlighting a crucial interplay between the rapid and delayed cellular responses.[1]

Caption: Budesonide rapidly activates cAMP production via a membrane-bound GR and Gαs signaling.

p38 MAP Kinase (MAPK) Pathway Inhibition

A key mechanism of budesonide's rapid anti-inflammatory action is the inhibition of the p38 MAPK signaling pathway.[2][3] The p38 MAPK cascade is a central regulator of the synthesis of pro-inflammatory cytokines such as TNF-α and interleukins. Budesonide has been demonstrated to suppress the phosphorylation and subsequent activation of p38 MAPK in response to inflammatory stimuli like TNF-α and secretory phospholipase A2 (sPLA2).[2][3] This inhibitory effect is rapid and contributes to the swift reduction in cytokine production.

Caption: Budesonide rapidly inhibits the p38 MAPK signaling cascade, reducing inflammatory cytokine production.

Anion Secretion via CFTR

In human airway epithelial cells, budesonide rapidly stimulates anion secretion through the Cystic Fibrosis Transmembrane conductance Regulator (CFTR).[4][5] This non-genomic action is mediated by the activation of adenylate cyclase, leading to an increase in intracellular cAMP and subsequent protein kinase A (PKA)-dependent phosphorylation and activation of the CFTR channel.[4][5] This effect can synergistically enhance anion secretion when combined with other cAMP-elevating agents.[5]

Caption: Budesonide stimulates CFTR-mediated anion efflux through a rapid, cAMP-dependent pathway.

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative data available on the non-genomic effects of budesonide.

Table 1: Effect of Budesonide on cAMP Production

| Cell Line | Budesonide Concentration | Time to Effect | Outcome | Reference |

| HEK-293 | 10 µM | < 3 minutes | Increase in cAMP levels | [1] |

| HFL-1 | 10 µM | < 3 minutes | Increase in cAMP levels | [1] |

| HASM | 10 µM | < 3 minutes | Increase in cAMP levels | [1] |

Table 2: Inhibitory Effects of Budesonide on Inflammatory Signaling

| Cell Type | Stimulus | Target | Budesonide Concentration | Effect | Reference |

| Human Lung Macrophages | sPLA2 | TNF-α, IL-6, IL-8 release | 1-1,000 nM | Concentration-dependent inhibition | [2] |

| Human Lung Macrophages | sPLA2 | ERK 1/2 and p38 activation | Not specified | Inhibition | [2] |

| Human Bronchial Epithelial Cells | TNF-α and H. influenzae | p38 MAPK phosphorylation | Not specified | Inhibition | [3] |

| Human Bronchial Epithelial Cells | TNF-α and H. influenzae | IL-8 secretion | Not specified | Significant inhibition (P < 0.01) | [3] |

| A549 Cells | IL-1β | COX-2 expression | IC50 ~50 pM | Potent inhibition | [6] |

Detailed Experimental Protocols

The following methodologies are representative of the key experiments used to elucidate the non-genomic effects of budesonide.

Real-Time cAMP Measurement

-

Objective: To measure the rapid changes in intracellular cAMP levels upon budesonide treatment.

-

Methodology:

-

Cell Culture: Human airway smooth muscle (HASM) cells are cultured to confluence in appropriate growth media.

-

cAMP Biosensor: Cells are transfected with a genetically encoded cAMP biosensor (e.g., a FRET-based sensor) or utilize a real-time cAMP difference detector in situ assay.

-

Treatment: A baseline reading is established before the addition of budesonide (e.g., 10 µM).

-

Data Acquisition: Real-time changes in the biosensor signal are recorded at short intervals (e.g., every 30 seconds) for a period of 15-30 minutes.

-

Controls: A vehicle control (e.g., DMSO) is run in parallel. To confirm the involvement of Gαs, experiments can be repeated in cells with siRNA-mediated knockdown of Gαs.

-

Western Blot Analysis of p38 MAPK Phosphorylation

-

Objective: To determine the effect of budesonide on the activation of p38 MAPK.

-

Methodology:

-

Cell Culture and Treatment: Human bronchial epithelial cells are seeded and grown to 80-90% confluency. Cells are pre-treated with various concentrations of budesonide for a short duration (e.g., 15-60 minutes) before stimulation with an inflammatory agent (e.g., TNF-α, 10 ng/mL) for 15-30 minutes.

-

Protein Lysate Preparation: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are resolved on a polyacrylamide gel and transferred to a PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated overnight at 4°C with primary antibodies specific for phospho-p38 MAPK and total p38 MAPK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and an imaging system. Densitometric analysis is performed to quantify the ratio of phosphorylated p38 to total p38.

-

Short-Circuit Current Measurement for Anion Secretion

-

Objective: To measure budesonide-induced anion transport across an epithelial monolayer.

-

Methodology:

-

Polarized Cell Culture: Human airway epithelial cells (e.g., Calu-3) are cultured on permeable filter supports until a polarized monolayer with high transepithelial electrical resistance is formed.

-

Ussing Chamber Setup: The filter supports are mounted in Ussing chambers, and the basolateral and apical sides are bathed in Krebs-bicarbonate solution, gassed with 95% O2/5% CO2, and maintained at 37°C.

-

Electrophysiological Recordings: The transepithelial potential difference is clamped to 0 mV, and the resulting short-circuit current (Isc), representing net ion transport, is continuously recorded.

-

Experimental Procedure: Once a stable baseline Isc is achieved, budesonide is added to the basolateral or apical chamber, and changes in Isc are monitored.

-

Pharmacological Tools: To confirm the involvement of CFTR, a specific inhibitor (e.g., CFTRinh-172) can be added after the budesonide-induced response.

-

Experimental and Logical Workflow

The investigation of budesonide's non-genomic effects follows a logical progression from identifying a rapid cellular response to elucidating the underlying signaling pathway.

Caption: A logical workflow for investigating and validating the non-genomic effects of budesonide.

Implications for Drug Development

The elucidation of budesonide's non-genomic effects opens new horizons for the development of anti-inflammatory therapies. By specifically targeting these rapid signaling pathways, it may be possible to design novel drugs with a more immediate onset of action and potentially a dissociated safety profile from the long-term genomic effects of corticosteroids. Understanding the structural determinants of glucocorticoids that favor non-genomic over genomic actions could lead to the development of selective GR modulators with an improved therapeutic index. This knowledge is paramount for the rational design of next-generation anti-inflammatory agents.

References

- 1. Glucocorticoids rapidly activate cAMP production via Gαs to initiate non‐genomic signaling that contributes to one‐third of their canonical genomic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of secretory phospholipase A2-induced cytokine production in human lung macrophages by budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of budesonide on P38 MAPK activation, apoptosis and IL-8 secretion, induced by TNF-alpha and Haemophilus influenzae in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

- 5. Nongenomic effects of fluticasone propionate and budesonide on human airway anion secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different glucocorticoids vary in their genomic and non-genomic mechanism of action in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Novel Therapeutic Targets of Budesonide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budesonide (B1683875), a potent synthetic glucocorticoid, has long been a cornerstone in the management of chronic inflammatory diseases, primarily asthma and inflammatory bowel disease. Its therapeutic efficacy has traditionally been attributed to its high-affinity binding to the glucocorticoid receptor (GR), leading to the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1, and the transactivation of anti-inflammatory genes. However, a growing body of evidence suggests that the therapeutic landscape of budesonide extends far beyond these classical mechanisms. This technical guide delves into the emerging, novel therapeutic targets of budesonide, exploring its potential in oncology, nephrology, cardiovascular disease, and neurology. We present quantitative data from key clinical and preclinical studies, provide detailed experimental protocols for investigating these novel applications, and visualize the intricate signaling pathways involved. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the expanding therapeutic potential of budesonide, fostering further investigation and innovation in its clinical applications.

The Evolving Mechanism of Action of Budesonide: Beyond Classical Anti-inflammatory Effects

Budesonide's primary mechanism of action involves its binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates gene expression in two principal ways:

-

Transrepression: The budesonide-GR complex can directly or indirectly inhibit the activity of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), preventing the expression of cytokines, chemokines, and adhesion molecules.[1]

-

Transactivation: The complex can also bind to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, leading to the increased expression of anti-inflammatory proteins such as lipocortin-1, which inhibits phospholipase A2 and the downstream production of prostaglandins (B1171923) and leukotrienes.[2]

While this classical pathway is well-established, recent research has unveiled novel mechanisms and therapeutic targets that are independent of or expand upon this traditional understanding. These emerging areas include the modulation of cell plasticity, targeted effects on mucosal immunity, and neuroprotective actions.

Novel Therapeutic Applications and Targets

Oncology: Managing Immune-Related Adverse Events and Modulating Cancer Cell Plasticity

A significant novel application for budesonide is in the management of immune-related adverse events (irAEs) arising from immune checkpoint inhibitor (ICI) therapy in cancer patients.[3][4] Furthermore, preclinical studies suggest a direct role for budesonide in modulating cancer cell behavior.

Oral budesonide is emerging as an effective treatment for immune-mediated colitis (IMC), a common and often severe side effect of ICIs.[5][6] Its localized action in the gut and high first-pass metabolism minimize systemic immunosuppression compared to systemic corticosteroids.[3]

Quantitative Data: Efficacy of Budesonide in Immune-Mediated Colitis

| Study Population | Budesonide Treatment Regimen | Primary Outcome | Result | Citation(s) |

| 69 adult cancer patients with IMC | 9 mg daily (median duration 42.5 days) | Clinical Remission | 75.3% of patients achieved full remission. | [1][2][5] |

| 19 patients with irEnteritis | Open-capsule budesonide | Clinical Response | 95% of patients showed a clinical response. | [7] |

| 19 patients with irEnteritis | Open-capsule budesonide | Clinical Remission | 79% of patients attained clinical remission. | [7] |

| 38 patients with CPI enterocolitis (13 with microscopic colitis) | 12 mg daily for at least 5 weeks | Continued CPI therapy | 76.9% of microscopic colitis patients remained on CPI vs. 16.0% of non-microscopic colitis patients. | [8] |

In vitro studies have demonstrated that budesonide can inhibit the migration and invasion of various cancer cells, suggesting a potential role in preventing metastasis.[9][10] This effect appears to be, at least in part, mediated by the stabilization of cell-cell adhesions through molecules like E-cadherin and modulation of the WNT/β-catenin signaling pathway.[8][11]

Quantitative Data: In Vitro Effects of Budesonide on Cancer Cell Migration and Invasion

| Cell Line | Budesonide Concentration | Assay | Key Finding | Citation(s) |

| Pancreatic Ductal Adenocarcinoma (PDAC#253, #354) | 20 µM | Transwell Migration Assay | ~10-fold reduction in cell migration. | [8][11][12] |

| Pancreatic Ductal Adenocarcinoma (PDAC) and PANC1 | 20 µM | Gelatin Degradation Invasion Assay | >80% reduction in invasion. | [8][12] |

| Human Lung Carcinoma (DM) | 10⁻⁸ to 10⁻⁶ mol/l | Cytofluorometric Analysis | Dose-dependent inhibition of basal ICAM-1 and CD29 expression. | [13] |

| Human Lung Fibroblasts | 10⁻⁷ M | Cell Surface ELISA | ~50% maximal inhibition of IL-1β induced ICAM-1 expression. | [14][15] |

| Human Lung Fibroblasts | 10⁻⁷ M | Cell Surface ELISA | ~61% maximal inhibition of IL-1β induced VCAM-1 expression. | [14][15] |

Nephrology: Targeted Therapy for IgA Nephropathy

A targeted-release formulation of budesonide (Nefecon) has shown significant promise in the treatment of primary Immunoglobulin A nephropathy (IgAN), a common cause of chronic kidney disease.[16] This formulation is designed to release budesonide in the distal ileum, targeting the Peyer's patches, which are believed to be a primary source of the pathogenic galactose-deficient IgA1 in IgAN.

Quantitative Data: Efficacy of Targeted-Release Budesonide in IgA Nephropathy (NefIgArd Trial)

| Parameter | Budesonide (16 mg/day) | Placebo | Duration | Citation(s) |

| Urine Protein-to-Creatinine Ratio (UPCR) | -31% from baseline | -5% from baseline | 9 months | [16] |

| Estimated Glomerular Filtration Rate (eGFR) | Stable | 7% decline | 9 months | [16] |

| eGFR difference vs. placebo | +3.87 mL/min/1.73 m² | - | 9 months | [16] |

Cardiovascular Disease: Cardioprotection in COPD

Emerging evidence suggests that inhaled budesonide may offer cardiovascular protection in patients with Chronic Obstructive Pulmonary Disease (COPD), a condition associated with increased systemic inflammation and cardiovascular risk.[17][18]

Quantitative Data: Cardiovascular Events in COPD Patients Treated with Budesonide

| Study | Budesonide Treatment | Placebo | Outcome | Result | Citation(s) |

| EUROSCOP (post-hoc analysis) | 800 µ g/day (inhaled) | Placebo | Incidence of ischemic cardiac events | 3.0% (18/593) | 5.3% (31/582) |

| EUROSCOP (post-hoc analysis) | 800 µ g/day (inhaled) | Placebo | Total ischemic cardiac events | 22 | 38 |

| Experimental Randomized Study | 200 mcg BD (inhaler) for 12 weeks | Baseline | hs-CRP levels | 6.68 ±0.26 mg/L (baseline) to 5.82±0.20 mg/L (day 90) | [3][14] |

Neurology: Attenuation of Neuroinflammation

Preclinical studies indicate that budesonide may have a neuroprotective role by mitigating neuroinflammation. In a mouse model of chronic asthma, inhaled budesonide was shown to protect against neuroinflammation in the brain.

Experimental Findings: Budesonide's Effect on Neuroinflammation in an Asthma Mouse Model

| Finding | Effect of Budesonide |

| Microglial Activation | Inhibited |

| Pro-inflammatory Cytokines (TNF-α, IL-1β) in the brain | Down-regulated |

| Anti-inflammatory Cytokines (TGF-β, IL-10) in the brain | Up-regulated |

| TLR4 and p65/NF-κB expression in the brain | Reversed the asthma-induced increase |

Experimental Protocols

In Vitro Cancer Cell Migration and Invasion Assays

-

Cell Lines: Pancreatic ductal adenocarcinoma (PDAC#253, #354) or breast cancer (MDA-MB-231) cell lines.

-

Protocol:

-

Treat cells with budesonide (e.g., 20 µM) or vehicle (DMSO) for 72 hours.

-

Trypsinize and resuspend cells in serum-free media.

-

Seed 1 x 10⁵ cells into the upper chamber of a Transwell insert (8 µm pore size).

-

Add media supplemented with a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 6-18 hours at 37°C.

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface with crystal violet.

-

Count the migrated cells in multiple fields under a microscope.[8][10]

-

-

Cell Line: Pancreatic cancer cell line (PANC-1).

-

Protocol:

-

Grow cells to a confluent monolayer.

-

Create a uniform "scratch" in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove dislodged cells.

-

Incubate the cells with media containing budesonide or vehicle.

-

Capture images of the scratch at 0 hours and subsequent time points (e.g., 24, 48 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.[19]

-

In Vivo Asthma-Induced Neuroinflammation Model

-

Animal Model: BALB/c mice.

-

Protocol:

-

Sensitization: On days 0, 7, and 14, intraperitoneally inject mice with 20 µg of ovalbumin (OVA) emulsified in aluminum hydroxide.[18][20][21]

-

Challenge: From day 21, challenge the mice with aerosolized 1-2.5% OVA in saline for 30 minutes, three times a week for 8 weeks.[18][22]

-

Budesonide Treatment: Administer nebulized budesonide (e.g., 1 mg in 3 mL saline) for 30 minutes prior to each OVA challenge.[18][22]

-

Tissue Collection: At the end of the protocol, sacrifice the mice and perfuse with 4% paraformaldehyde. Collect brain tissue for analysis.[1]

-

-

Protocol:

-

Prepare 50 µm thick frozen brain sections.

-

Wash sections in PBS with 0.3% Triton X-100.

-

Block with 1% BSA in PBS/0.3% Triton X-100 for 2 hours at room temperature.

-

Incubate overnight at 4°C with a primary antibody against Iba1 (e.g., rabbit anti-Iba1, 1:1000 dilution).

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., anti-rabbit IgG) for 2 hours at room temperature.

-

Mount sections and visualize using a fluorescence microscope. Activated microglia will exhibit a more amoeboid morphology compared to the ramified resting state.[1][23][24]

-

-

Protocol:

-

Homogenize brain tissue in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at 12,000 RPM for 20 minutes at 4°C and collect the supernatant.

-

Use a commercial ELISA kit for mouse TNF-α or IL-1β.

-

Add 100 µL of standards and samples to the wells of the pre-coated microplate.

-

Incubate for 2.5 hours at room temperature.

-

Add biotinylated detection antibody and incubate for 1 hour.

-

Add HRP-Streptavidin conjugate and incubate for 45 minutes.

-

Add TMB substrate and incubate for 30 minutes.

-

Add stop solution and read the absorbance at 450 nm.

-

Calculate cytokine concentrations based on the standard curve.[25][26][27][28]

-

Signaling Pathways and Visualizations

Classical Glucocorticoid Receptor Signaling Pathway

Caption: Classical budesonide-GR signaling pathway.

Budesonide's Effect on Cancer Cell Adhesion and Migration

Caption: Budesonide's modulation of cancer cell adhesion.

Budesonide's Role in Cardiovascular Protection in COPD

Caption: Budesonide's proposed mechanism for CV protection.

Experimental Workflow for Investigating Neuroinflammation

Caption: Workflow for asthma-induced neuroinflammation model.

Conclusion and Future Directions

The therapeutic potential of budesonide is clearly expanding beyond its traditional anti-inflammatory roles. The novel applications in oncology, nephrology, cardiovascular disease, and neurology highlight the multifaceted nature of this well-established drug. The ability of budesonide to manage immune-related adverse events in cancer therapy, protect kidney function in IgA nephropathy, potentially reduce cardiovascular risk in COPD, and attenuate neuroinflammation opens up exciting new avenues for clinical research and drug development.

Future research should focus on elucidating the precise molecular mechanisms underlying these novel effects. For instance, a deeper understanding of the interaction between the budesonide-GR complex and the WNT/β-catenin pathway could lead to more targeted therapies for cancer metastasis. Similarly, identifying the specific downstream targets of budesonide in endothelial cells could pave the way for new treatments for cardiovascular diseases. The development of novel delivery systems, such as targeted-release formulations, will also be crucial in maximizing the therapeutic benefits of budesonide while minimizing systemic side effects. This in-depth technical guide provides a solid foundation for researchers to build upon, ultimately translating these promising findings into improved patient outcomes.

References

- 1. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 2. Topical budesonide treatment reduces endothelial expression of intercellular adhesion molecules (vascular cell adhesion molecule-1 and P-selectin) and eosinophil infiltration in nasal polyps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biocare.net [biocare.net]

- 4. atsjournals.org [atsjournals.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Expression of intercellular adhesion molecule-1 on the vascular endothelium in nasal polyps before, during and after topical glucocorticoid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Three-dimensional environment sensitizes pancreatic cancer cells to the anti-proliferative effect of budesonide by reprogramming energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Association between breast cancer cell migration and radiosensitivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Three-dimensional environment sensitizes pancreatic cancer cells to the anti-proliferative effect of budesonide by reprogramming energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. atsjournals.org [atsjournals.org]

- 14. publications.ersnet.org [publications.ersnet.org]

- 15. Budesonide and formoterol inhibit ICAM-1 and VCAM-1 expression of human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. researchgate.net [researchgate.net]

- 19. DSpace [kb.osu.edu]

- 20. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Budesonide and Calcitriol Synergistically Inhibit Airway Remodeling in Asthmatic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of budesonide and formoterol on NF-kappaB, adhesion molecules, and cytokines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. raybiotech.com [raybiotech.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. Mouse TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 28. 2.21. Enzyme-linked immunosorbent assay (ELISA) for IL-6 and TNF-α measurements in brain [bio-protocol.org]

Budesonide's Role in Modulating Immune Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budesonide (B1683875), a potent synthetic glucocorticoid, is a cornerstone in the management of chronic inflammatory diseases, primarily exerting its therapeutic effects by modulating the immune response. A critical aspect of its anti-inflammatory action is the intricate control over immune cell migration to sites of inflammation. This technical guide provides an in-depth exploration of the molecular mechanisms by which budesonide governs the trafficking of key immune cells, including eosinophils, neutrophils, and lymphocytes. We will dissect the signaling pathways at play, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for assessing these phenomena. This document is intended to be a comprehensive resource for researchers and professionals in the field of immunology and drug development, offering insights into the multifaceted role of budesonide in controlling inflammatory cell recruitment.

Introduction

Immune cell migration is a fundamental process in the inflammatory response, orchestrated by a complex interplay of chemoattractants, adhesion molecules, and signaling cascades. In inflammatory conditions such as asthma and inflammatory bowel disease, the dysregulated recruitment of leukocytes to affected tissues perpetuates tissue damage and disease progression. Glucocorticoids, like budesonide, are highly effective in mitigating these inflammatory processes. Budesonide's therapeutic efficacy stems from its ability to bind to the glucocorticoid receptor (GR), a ligand-activated transcription factor, which in turn modulates the expression of a vast array of genes involved in inflammation.[1][2] This guide will specifically focus on the impact of budesonide on the migratory behavior of eosinophils, neutrophils, and lymphocytes, key players in various inflammatory pathologies.

Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway

Budesonide, owing to its lipophilic nature, readily diffuses across the cell membrane and binds with high affinity to the cytosolic Glucocorticoid Receptor (GR).[3] This binding event triggers a conformational change in the GR, leading to the dissociation of chaperone proteins, such as heat shock proteins (HSPs). The activated budesonide-GR complex then translocates to the nucleus, where it exerts its genomic effects through two primary mechanisms: transactivation and transrepression.[3][4][5][6]

-

Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[2][4]

-

Transrepression: The monomeric GR interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][5][6] This interference prevents the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules, which are all critical for immune cell migration.[3][5][6]

The process of transrepression is considered a major contributor to the anti-inflammatory effects of glucocorticoids.[3][5] By suppressing the NF-κB pathway, budesonide effectively downregulates the expression of key mediators that attract and retain immune cells at inflammatory sites.[7][8]

Modulation of Eosinophil Migration

Eosinophils are pivotal effector cells in allergic inflammation and asthma. Their recruitment into tissues is a tightly regulated process that budesonide significantly curtails.

Inhibition of Chemotaxis

Budesonide has been demonstrated to inhibit eosinophil chemotaxis towards various chemoattractants. This inhibition is dose-dependent and showcases budesonide's ability to interfere with the signaling pathways that guide eosinophils to inflammatory foci.[9]

Downregulation of Adhesion Molecules

The migration of eosinophils across the vascular endothelium, a process known as transendothelial migration, is contingent on the expression of adhesion molecules on both the eosinophil and the endothelial cell surface. Budesonide effectively downregulates the expression of key adhesion molecules, thereby impeding the firm adhesion and subsequent transmigration of eosinophils.[10]

| Parameter | Cell Type | Adhesion Molecule | Budesonide Concentration | Effect | Reference |

| Expression | Human Bronchial Epithelial Cells | ICAM-1 | 0.1-100 nM | Downregulation | [10] |

| Expression | Eosinophils | LFA-1 | 0.1-100 nM | Downregulation | [10] |

| Expression | Eosinophils | Mac-1 | 0.1-100 nM | Downregulation | [10] |

| Expression | Eosinophils | CD11b | 10-8 M | Inhibition of upregulation | [11] |

| Expression | Eosinophils | L-selectin | 10-8 M | Inhibition of shedding | [11] |

Modulation of Neutrophil Migration

While traditionally associated with bacterial infections, neutrophils are also implicated in the pathophysiology of severe asthma and chronic obstructive pulmonary disease (COPD). Budesonide exerts a modulatory effect on neutrophil migration, although the effects can be complex.

Inhibition of Chemokine Release

Budesonide can inhibit the release of potent neutrophil chemoattractants from various cell types, including epithelial cells and macrophages. This reduction in the chemotactic gradient contributes to a decreased influx of neutrophils into inflamed tissues.[12][13][14][15]

| Parameter | Cell Type | Chemokine | Budesonide Concentration | Effect | Reference |

| Release | Primary Bronchial Epithelial Cells | IL-8 | - | Attenuation | [12] |

| Release | Neutrophils | IL-8 | - | Inhibition | [13] |

| Release | Caco-2 cells | IL-8 | Dose-dependent | Decreased mRNA levels | [14] |

| Release | Caco-2 cells | ENA-78 | Dose-dependent | Decreased mRNA levels | [14] |

| Release | LPS-stimulated Neutrophils | CXCL8 | - | Inhibition | [15] |

| Release | LPS-stimulated Neutrophils | CXCL1 | - | Inhibition | [15] |

Effects on Adhesion Molecule Expression

Budesonide has been shown to decrease the expression of adhesion molecules on neutrophils, which is a plausible mechanism for the observed increase in circulating neutrophil counts following inhalation, as it reduces their adhesion to the endothelial surface.[16]

| Parameter | Cell Type | Adhesion Molecule | Effect | Reference |

| Expression | Neutrophils | Mac-1 (CD11b) | 51.0% decrease | [16] |

| Expression | Neutrophils | L-selectin (CD62L) | 30.9% decrease | [16] |

Modulation of Lymphocyte Trafficking

Lymphocytes, particularly T cells, are central to the adaptive immune response and play a significant role in chronic inflammatory diseases. Budesonide influences lymphocyte trafficking by inhibiting their proliferation and altering their activation status.

Inhibition of T-Cell Proliferation and Activation

Budesonide can dose-dependently inhibit the proliferation of T-lymphocytes in response to allergens and mitogens.[17][18] This anti-proliferative effect is accompanied by a reduction in the production of key cytokines that promote lymphocyte activation and recruitment.[17][19]

| Parameter | Cell Type | Stimulant | Budesonide Concentration | Effect | Reference |

| Proliferation | T-lymphocytes | Allergen | - | Significant reduction | [18] |

| Proliferation | T-lymphocytes | PHA | 10-10 M to 10-7 M | Dose-dependent inhibition | [17] |

| Proliferation | T-lymphocytes | Der p | 10-10 M to 10-7 M | Dose-dependent inhibition | [17] |

| Cytokine Release (IL-2, IFN-γ, IL-1β, GM-CSF) | Blood Mononuclear Cells | PHA, Der p | 10-10 M to 10-7 M | Inhibition | [17] |

| Cytokine Release (TNF-α) | Blood Mononuclear Cells | Der p | 10-10 M to 10-7 M | Inhibition | [19] |

Experimental Protocols

Eosinophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a standard method for assessing the effect of budesonide on eosinophil migration towards a chemoattractant using a Boyden chamber.[1][9][20][21][22][23]

Materials:

-

Boyden chamber apparatus

-

Polycarbonate filters (e.g., 3-5 µm pore size)

-

Chemoattractant (e.g., C5a, recombinant human IL-5)[9]

-

Budesonide

-

Isolated human eosinophils

-

Assay medium (e.g., RPMI 1640 with 1% BSA)

-

Fixative (e.g., methanol)

-

Staining solution (e.g., Giemsa or Diff-Quik)

-

Microscope

Procedure:

-

Prepare a stock solution of budesonide and serial dilutions in assay medium.

-

Isolate eosinophils from human peripheral blood using standard techniques (e.g., density gradient centrifugation followed by negative selection).

-

Resuspend purified eosinophils in assay medium at a concentration of 1 x 106 cells/mL.

-

Pre-incubate the eosinophil suspension with various concentrations of budesonide or vehicle control for 30-60 minutes at 37°C.

-

Add the chemoattractant solution to the lower wells of the Boyden chamber. Use assay medium alone as a negative control.

-

Place the polycarbonate filter over the lower wells.

-

Add the pre-incubated eosinophil suspension to the upper wells.

-

Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.

-

After incubation, remove the filter and wipe off the non-migrated cells from the upper surface.

-

Fix and stain the filter.

-

Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

Neutrophil Transendothelial Migration Assay

This protocol outlines a method to assess the effect of budesonide on the migration of neutrophils across a monolayer of endothelial cells.[13][24][25][26][27]

Materials:

-

Transwell inserts (e.g., 3 µm pore size)

-

Human umbilical vein endothelial cells (HUVECs)

-

Endothelial cell growth medium

-

Chemoattractant (e.g., fMLP, IL-8)[13]

-

Budesonide

-

Isolated human neutrophils

-

Assay medium

-

Method for quantification (e.g., flow cytometer, myeloperoxidase (MPO) assay kit)

Procedure:

-

Coat transwell inserts with an extracellular matrix protein (e.g., fibronectin).

-

Seed HUVECs onto the inserts and culture until a confluent monolayer is formed.

-

Isolate neutrophils from human peripheral blood.

-

Resuspend neutrophils in assay medium.

-

Pre-incubate neutrophils with budesonide or vehicle.

-

Add the chemoattractant to the lower chamber of the culture plate.

-

Wash the endothelial monolayer and place the insert into the well containing the chemoattractant.

-

Add the pre-incubated neutrophil suspension to the upper chamber (on top of the endothelial monolayer).

-

Incubate for 2-4 hours at 37°C.

-

Collect the medium from the lower chamber and quantify the number of migrated neutrophils.

Flow Cytometry for Adhesion Molecule Expression

This protocol provides a general framework for analyzing the expression of adhesion molecules on immune cells or endothelial cells following treatment with budesonide.[28][29]

Materials:

-

Cells of interest (e.g., eosinophils, HUVECs)

-

Budesonide

-

Stimulant (if investigating inhibition of stimulated expression, e.g., TNF-α)

-

Fluorochrome-conjugated antibodies against adhesion molecules of interest (e.g., anti-ICAM-1, anti-VCAM-1)[28][30][31]

-

Flow cytometer

-

FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Procedure:

-

Culture and treat cells with budesonide and/or a stimulant for the desired time.

-

Harvest the cells (e.g., by gentle scraping for adherent cells).

-

Wash the cells with cold FACS buffer.

-

Resuspend the cells in FACS buffer.

-

Add the fluorochrome-conjugated antibodies to the cell suspension.

-

Incubate on ice in the dark for 30 minutes.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer.

-

Analyze the samples on a flow cytometer.

Conclusion

Budesonide's role in modulating immune cell migration is a critical component of its anti-inflammatory efficacy. By acting through the glucocorticoid receptor, it orchestrates a multifaceted suppression of the molecular machinery that drives leukocyte trafficking. This includes the inhibition of pro-inflammatory gene expression via transrepression of NF-κB, leading to reduced production of chemokines and the downregulation of adhesion molecules on both immune and endothelial cells. The quantitative data and experimental protocols presented in this guide provide a robust framework for further investigation into the intricate mechanisms of budesonide and for the development of novel therapeutic strategies targeting inflammatory cell migration. A thorough understanding of these processes is paramount for optimizing the clinical use of budesonide and for the discovery of next-generation anti-inflammatory agents.

References

- 1. karger.com [karger.com]

- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The structural basis of direct glucocorticoid-mediated transrepression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transrepression Function of the Glucocorticoid Receptor Regulates Eyelid Development and Keratinocyte Proliferation but Is Not Sufficient to Prevent Skin Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Effects of budesonide and formoterol on NF-kappaB, adhesion molecules, and cytokines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Expression of basic fibroblast growth factor and nuclear factor-kappaB and the effect of budesonide on their expression in rats with asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Budesonide down-regulates eosinophil locomotion but has no effects on ECP release or on H2O2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of eosinophil transepithelial migration and downregulation of adhesion molecule expression on eosinophils and airway epithelial cells induced by budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of budesonide and formoterol on eosinophil activation induced by human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of budesonide and formoterol on IL-6 and IL-8 release from primary bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of in vitro neutrophil migration through a bilayer of endothelial and epithelial cells using beta2-agonists: concomitant effects on IL-8 and elastase secretion and impact of glucocorticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory effects of budesonide in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of formoterol and budesonide on chemokine release, chemokine receptor expression and chemotaxis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhaled corticosteroids increase blood neutrophil count by decreasing the expression of neutrophil adhesion molecules Mac-1 and L-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of the inhibitory effects of budesonide on the mitogen-induced or the allergen-induced activation of blood mononuclear cells isolated from asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Multiple In Vitro and In Vivo Regulatory Effects of Budesonide in CD4+ T Lymphocyte Subpopulations of Allergic Asthmatics | PLOS One [journals.plos.org]

- 19. Budesonide inhibits T cell-initiated epithelial pathophysiology in an in vitro model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]

- 22. Eosinophil chemotaxis by chemokines: a study by a simple photometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Assays of Transendothelial Migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 27. m.youtube.com [m.youtube.com]

- 28. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 29. researchgate.net [researchgate.net]

- 30. Budesonide and formoterol inhibit ICAM-1 and VCAM-1 expression of human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. ICAM-1 and VCAM-1 expression by endothelial cells grown on fibronectin-coated TCPS and PS - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring budesonide for non-respiratory inflammatory diseases

An In-depth Technical Guide to Budesonide (B1683875) for Non-Respiratory Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Budesonide is a second-generation synthetic glucocorticoid distinguished by its high topical anti-inflammatory potency and extensive first-pass hepatic metabolism, which significantly minimizes systemic corticosteroid exposure and associated side effects.[1][2][3][4][5] While traditionally known for its use in respiratory conditions, various oral formulations have been engineered to target specific regions of the gastrointestinal tract and the liver, establishing budesonide as a key therapeutic agent for a range of non-respiratory inflammatory diseases. This guide provides a detailed exploration of its mechanism of action, clinical applications, quantitative efficacy data, and relevant experimental protocols for researchers and drug development professionals.

Core Mechanism of Action

Budesonide exerts its anti-inflammatory effects primarily through its high-affinity binding to the glucocorticoid receptor (GR).[1][6][7] This synthetic corticosteroid is structurally related to 16α-hydroxyprednisolone and demonstrates a 15-fold greater affinity for the GR than prednisolone.[1][2] Upon entering the cell, budesonide binds to the cytosolic GR, causing the dissociation of chaperone proteins and allowing the budesonide-GR complex to translocate into the nucleus.

Inside the nucleus, the complex modulates gene expression through two primary genomic pathways:

-

Transactivation: The budesonide-GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This action upregulates the transcription of anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2, a critical enzyme in the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6][7]

-

Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7][8] By preventing these factors from binding to their DNA response elements, budesonide suppresses the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[6][7]

This dual action effectively reduces the recruitment and activation of inflammatory cells, such as eosinophils, T-cells, and mast cells, at the site of inflammation.[7][9]

Oral Formulations and Pharmacokinetics

The therapeutic efficacy of oral budesonide in non-respiratory diseases is highly dependent on its formulation, which dictates the site of drug release.[4][10]

-

pH-Modified Ileal-Release (Entocort® EC): This formulation consists of enteric-coated granules that dissolve at a pH greater than 5.5, typically in the duodenum. The budesonide is then released in a controlled manner throughout the ileum and ascending colon, making it ideal for Crohn's disease affecting these areas.[10]

-

Multi-Matrix System (MMX®) (Uceris®): This formulation is a tablet with an enteric coat that dissolves at pH 7 or higher, delaying drug release until the terminal ileum and colon. The tablet core is a multi-matrix structure that allows for gradual and extended release of budesonide throughout the entire colon, making it suitable for ulcerative colitis.[4][11]

-

Orodispersible Tablets and Oral Suspensions (Jorveza®, Eohilia®): These formulations are designed for topical action in the esophagus to treat eosinophilic esophagitis. They are swallowed to coat the esophageal mucosa, with instructions to avoid food or drink for a period to maximize local drug contact time.[12][13]

A key feature of budesonide is its extensive first-pass metabolism (over 90%) by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[2][3][14][15] This process rapidly converts absorbed budesonide into metabolites with negligible glucocorticoid activity, resulting in low systemic bioavailability (around 10-20%) and a significantly better safety profile compared to conventional corticosteroids like prednisone.[5][9]

Clinical Applications and Efficacy Data

Inflammatory Bowel Disease (IBD)

Budesonide is a cornerstone therapy for mild-to-moderate IBD.

-

Crohn's Disease (CD): Budesonide (9 mg/day) is recommended for inducing remission in mild-to-moderate active CD affecting the ileum and/or ascending colon.[10][16] It is superior to placebo and, while less potent than conventional steroids, it is associated with significantly fewer corticosteroid-related adverse events.[5][16]

| Table 1: Efficacy of Budesonide in Mild-to-Moderate Ileocecal Crohn's Disease | |||

| Study/Comparison | Treatment | Remission Rate | Reference |

| Budesonide vs. Placebo | Budesonide 9 mg/day | 51% | [5] |

| Placebo | 20% | [5] | |

| Budesonide vs. Placebo | Budesonide 9 mg/day | 48% | [10] |

| Budesonide vs. Conventional Steroids | Budesonide 9 mg/day | Inferior to conventional steroids (RR 0.85) | [16] |

| Fewer adverse events (RR 0.64) | [16] |

-

Ulcerative Colitis (UC): MMX budesonide (9 mg/day) is effective for inducing remission in active, mild-to-moderate ulcerative colitis, particularly when mesalazine treatment is insufficient.[4][17]

Microscopic Colitis (MC)

Budesonide is the first-line therapy for both collagenous and lymphocytic colitis.

-

Induction of Remission: A standard dose of 9 mg daily for 8 weeks is highly effective for inducing clinical remission.[18]

-

Maintenance of Remission: For patients who relapse after discontinuation, long-term maintenance with the lowest effective dose (typically 3-6 mg daily) is often required.[18][19] This long-term use appears to be generally well-tolerated with limited adverse effects.[19][20][21]

| Table 2: Efficacy of Budesonide in Microscopic Colitis | |||

| Endpoint | Patient Cohort | Result | Reference |

| Induction | 162 patients | 80.2% complete response | [20][21] |

| 13.6% partial response | [20][21] | ||

| Maintenance | Pooled data (35 studies) | 84% pooled remission rate | [19] |

| Relapse | Pooled data (35 studies) | 53% pooled relapse rate after discontinuation | [19] |

Eosinophilic Esophagitis (EoE)

Topically active budesonide is a primary treatment for EoE, aiming to reduce esophageal eosinophilic inflammation.

| Table 3: Efficacy of Budesonide in Eosinophilic Esophagitis | ||||

| Study Type | Treatment | Primary Endpoint | Result | Reference |

| Pediatric RCT | Medium/High-Dose Oral Suspension | Compound Response (Histologic + Symptom) | 52.6% (medium dose) vs. 5.6% (placebo) | [12] |

| Adolescent Pooled Analysis | BOS 2.0 mg b.i.d. | Histologic Remission (≤6 eos/hpf) | 80% vs. 3.2% (placebo) | [13] |

| Meta-Analysis (11 RCTs) | Budesonide vs. Placebo | Histologic Remission | Significantly improved (RR: 26.85) | [22] |

| Long-Term Extension (96 wks) | Budesonide Orodispersible Tablets | Clinical Remission | 81.9% of patients | [23] |

| Histologic Remission | 80.1% of patients | [23] |

The most common adverse event is localized oropharyngeal candidiasis, which is typically mild and resolves with treatment.[22][23][24]

Autoimmune Hepatitis (AIH)

Budesonide, often in combination with azathioprine, is an effective treatment for inducing remission in AIH, particularly in non-cirrhotic patients.[25] It offers a safer alternative to prednisone, with a lower incidence of typical steroid-related side effects.[25] However, its use is contraindicated in patients with established cirrhosis due to impaired first-pass metabolism, which increases systemic exposure and the risk of adverse events like portal vein thrombosis.[3]

| Table 4: Efficacy of Budesonide in Autoimmune Hepatitis (Non-Cirrhotic) | |||

| Study | Treatment | Response/Remission Rate | Reference |

| Wiegand et al. (2005) | Budesonide 9 mg/day (first-line) | 83.3% responded (58% complete remission) | [26] |

| Csepregi et al. (2006) | Budesonide 9 mg/day | 83% complete clinical and biochemical remission | [1][3] |

| Canadian Cohort | Budesonide (various doses) | 7 of 9 patients had a complete response | [1][2] |

| Manns et al. (2010) | Budesonide + AZA vs. Prednisone + AZA | 47% (Budesonide) vs. 18.4% (Prednisone) serologic remission at 6 months | [25] |

Primary Biliary Cholangitis (PBC)